molecular formula C15H10ClN3O4 B1604954 5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one CAS No. 41993-28-6

5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one

Cat. No.: B1604954
CAS No.: 41993-28-6
M. Wt: 331.71 g/mol
InChI Key: PXYFSCYZVIJNHG-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one is a benzodiazepine derivative known for its pharmacological properties. Benzodiazepines are a class of psychoactive drugs that have a wide range of effects, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. This compound is structurally related to other well-known benzodiazepines and is of interest in both medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one typically involves the following steps:

    Formation of the Benzodiazepine Core: The core structure is synthesized through a condensation reaction between an o-phenylenediamine and a β-keto ester.

    Chlorination: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and chlorination steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-(2-Chlorophenyl)-1,3-dihydro-3-oxo-7-nitro-2H-1,4-benzodiazepin-2-one.

    Reduction: Formation of 5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-amino-2H-1,4-benzodiazepin-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its interactions with GABA receptors and its effects on neuronal activity.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, epilepsy, and muscle spasms.

    Industry: Utilized in the development of new pharmacological agents and as a reference compound in analytical chemistry.

Mechanism of Action

The primary mechanism of action of 5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one involves modulation of the GABAergic system. It binds to the benzodiazepine site on the GABA_A receptor, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.

    Clonazepam: Known for its potent anticonvulsant effects.

    Lorazepam: Commonly used for its anxiolytic and sedative properties.

Uniqueness

5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which influences its pharmacokinetic and pharmacodynamic properties. The presence of the nitro group at the 7-position and the chlorophenyl group at the 5-position contribute to its distinct binding affinity and efficacy at the GABA_A receptor.

This compound continues to be of interest in scientific research due to its potential therapeutic applications and its role as a model compound for studying benzodiazepine receptor interactions.

Properties

IUPAC Name

5-(2-chlorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4/c16-11-4-2-1-3-9(11)13-10-7-8(19(22)23)5-6-12(10)17-14(20)15(21)18-13/h1-7,15,21H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYFSCYZVIJNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962140
Record name 5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepine-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41993-28-6
Record name 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041993286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepine-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one
Reactant of Route 2
5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one
Reactant of Route 3
5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one
Reactant of Route 4
5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one
Reactant of Route 5
5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one
Reactant of Route 6
5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one

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